![molecular formula C8H7BrFNO3 B063675 2-Bromo-1-(2-fluoro-ethoxy)-4-nitro-benzene CAS No. 191602-70-7](/img/structure/B63675.png)
2-Bromo-1-(2-fluoro-ethoxy)-4-nitro-benzene
Overview
Description
2-Bromo-1-(2-fluoro-ethoxy)-4-nitro-benzene is a compound that has garnered interest for its unique chemical structure and potential applications in various fields of chemistry. Its synthesis and properties are rooted in its molecular arrangement, which includes bromo, fluoroethoxy, and nitro substituents on a benzene ring, contributing to its distinct chemical behavior.
Synthesis Analysis
The synthesis of such compounds often involves multi-step reactions, starting from basic aromatic compounds followed by successive substitutions. For instance, compounds with similar structural features have been synthesized through reactions involving nucleophilic substitution, reduction, and nitration steps, showcasing the complexity and precision required in synthesizing specific bromo, fluoroethoxy, and nitro substituted benzenes (Jiang Qin, 2005).
Scientific Research Applications
Gas Chromatography Separation
Jiang Qin (2005) explored the use of gas chromatography (GC) for separating position isomers of 1-(2-bromo-ethoxy)-4-nitro-benzene, emphasizing the efficiency of nonpolarity columns for achieving the best resolution. This study highlights the compound's utility in analytical chemistry for precise measurements and separation processes (Jiang Qin, 2005).
Liquid-Crystalline Properties
H. Okamoto, H. Murai, and S. Takenaka (1997) investigated the liquid-crystalline properties of alkyl 4-[2-(perfluorooctyl)ethoxy]benzoates, including bromo and nitro substituted compounds. Their research provides insights into the molecular arrangements and intermolecular interactions in these systems, which are crucial for understanding and developing advanced materials with specific liquid-crystalline properties (H. Okamoto, H. Murai, & S. Takenaka, 1997).
Antimicrobial Activity
K. Liaras, A. Geronikaki, et al. (2011) synthesized compounds including bromo, nitro, and fluoro groups on the benzene ring, assessing their antimicrobial activity. These compounds demonstrated significant potency against various microorganisms, suggesting potential applications in developing new antimicrobial agents (K. Liaras, A. Geronikaki, et al., 2011).
Molecular Structure Analysis
R. Kant, V. Gupta, et al. (2012) conducted a detailed study on the molecular structure of a related compound, examining the dihedral angles and intramolecular interactions. Such studies are pivotal in understanding the structural aspects of these compounds, which can influence their reactivity and properties (R. Kant, V. Gupta, et al., 2012).
Synthesis and Reactivity
Minami Kuroda and K. Kobayashi (2015) explored a two-step synthesis involving 1-bromo-2-(dialkoxymethyl)benzenes, leading to the creation of various compounds. Their research provides valuable insights into the synthetic routes and reactivity of these compounds, which can be applied in various fields of chemistry (Minami Kuroda & K. Kobayashi, 2015).
Molecular Ordering Analysis
D. P. Ojha (2005) conducted a comparative statistical analysis on the molecular ordering of smectogenic compounds, including those with fluoro and nitro groups. This research contributes to our understanding of molecular interactions and ordering in different phases, which is crucial for the development of new materials and technologies (D. P. Ojha, 2005).
Safety and Hazards
properties
IUPAC Name |
2-bromo-1-(2-fluoroethoxy)-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO3/c9-7-5-6(11(12)13)1-2-8(7)14-4-3-10/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIJZCGEPZWGEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)OCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590142 | |
Record name | 2-Bromo-1-(2-fluoroethoxy)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(2-fluoro-ethoxy)-4-nitro-benzene | |
CAS RN |
191602-70-7 | |
Record name | 2-Bromo-1-(2-fluoroethoxy)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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